Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

Weinreb amide amino ketone synthesis organometallic addition

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS 115186-34-0) is an N-Boc and O-benzyl protected L-serine derivative featuring a Weinreb amide (N-methoxy-N-methylamide) C-terminal functionality. This dual-protection strategy — Boc for the α-amino group, benzyl for the side-chain hydroxyl, and the Weinreb amide as a masked carbonyl equivalent — enables orthogonal deprotection and selective transformations.

Molecular Formula C17H26N2O5
Molecular Weight 338.4 g/mol
CAS No. 115186-34-0
Cat. No. B040442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-O-benzyl-L-serine N,O-dimethylhydroxamide
CAS115186-34-0
Molecular FormulaC17H26N2O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC
InChIInChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1
InChIKeyMNXJRNLFQIIVMB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS 115186-34-0): A Protected Weinreb Amide Building Block for Asymmetric Synthesis and Peptide Chemistry


Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS 115186-34-0) is an N-Boc and O-benzyl protected L-serine derivative featuring a Weinreb amide (N-methoxy-N-methylamide) C-terminal functionality. This dual-protection strategy — Boc for the α-amino group, benzyl for the side-chain hydroxyl, and the Weinreb amide as a masked carbonyl equivalent — enables orthogonal deprotection and selective transformations [1]. Commercially available with purities ranging from ≥95% to ≥99% (HPLC), this compound serves as a versatile chiral building block for the synthesis of amino ketones, aldehydes, and peptidomimetics . Its physicochemical profile includes a molecular weight of 338.4 g/mol, light yellow oily physical form at 20°C, and specific optical rotation of [α]D²² = -11 ± 2° (c=1, MeOH) .

Why Boc-O-benzyl-L-serine N,O-dimethylhydroxamide Cannot Be Replaced by Generic Boc-Serine Carboxylic Acid Derivatives in Multi-Step Synthesis


Generic Boc-protected serine derivatives such as Boc-Ser(Bzl)-OH (CAS 23680-31-1) or Boc-Ser-OH (CAS 3262-72-4) possess a free carboxylic acid group that fundamentally alters their reactivity profile relative to the Weinreb amide moiety present in Boc-O-benzyl-L-serine N,O-dimethylhydroxamide. Carboxylic acid derivatives require activation steps for amide bond formation and undergo over-addition with organometallic reagents due to the absence of the stable tetrahedral intermediate characteristic of Weinreb amides [1]. Substitution with carboxylic acid analogs would necessitate additional synthetic steps to install the Weinreb amide functionality — typically requiring coupling with N,O-dimethylhydroxylamine under dehydrative amidation conditions — introducing yield losses and racemization risks [2]. Furthermore, the orthogonal Boc/benzyl protection pattern in the target compound is non-negotiable for applications requiring sequential deprotection in the presence of acid-labile or hydrogenation-sensitive functionalities. Generic alternatives lacking the Weinreb amide cannot participate directly in Passerini multi-component reactions or serve as direct precursors to amino aldehydes and ketones without intermediate derivatization, fundamentally altering synthetic route design and overall yield outcomes [3].

Quantitative Differentiation of Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS 115186-34-0) Versus Closest Structural Analogs


Weinreb Amide Functionality Enables Direct Amino Ketone Synthesis While Carboxylic Acid Analogs Require Multi-Step Activation

The Weinreb amide functionality in Boc-O-benzyl-L-serine N,O-dimethylhydroxamide enables direct conversion to amino ketones via single-step organometallic addition, whereas carboxylic acid analogs such as Boc-Ser(Bzl)-OH require activation and multi-step sequences. The Weinreb amide forms a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition, preventing over-addition and eliminating racemization during organometallic reactions [1]. Direct catalytic synthesis of serine-derived Weinreb amides from carboxylic acids proceeds in 60% yield using diboronic acid anhydride catalysis in 1,2-dichloroethane at 90 °C [2]. Photochemical methods yield only 31–37% for unprotected hydroxyl serine derivatives [3].

Weinreb amide amino ketone synthesis organometallic addition

Commercially Available Purity Specifications: ≥99% HPLC Grade with Verified Optical Rotation Consistency

Multiple established suppliers offer Boc-O-benzyl-L-serine N,O-dimethylhydroxamide with certified purity of ≥99% by HPLC, accompanied by verified specific optical rotation of [α]D²² = -11 ± 2° (c=1, MeOH) . Alternative suppliers offer the compound at ≥98% purity with identical optical rotation specifications and at ≥95% purity . Generic serine derivatives like Boc-Ser(Bzl)-OH exhibit different optical rotation values (+20 ± 1° in ethanol/water) and physical state (crystalline powder) .

purity specification optical rotation quality control

Synthesis of New Chiral Peptide Nucleic Acid Monomers: Ser(Bzl)-Derived Monomers Achieve Total Yields of 36–53%

In a published synthesis of new chiral type I peptide nucleic acid (PNA) monomers, the Ser(Bzl)-derived monomer was synthesized as part of a series that included Val, Ile, Pro, and Trp derivatives . The total yields for these chiral PNA monomers ranged from 36–53% employing a convenient synthetic procedure . This places the serine-derived monomer within the typical yield range for this compound class.

peptide nucleic acid PNA monomer chiral synthesis

Weinreb Amide Enables High Diastereoselective Reduction to Sphinganine and Sphingosine Scaffolds from L-Serine

Serine-derived Weinreb amides serve as key intermediates for the concise synthesis of sphinganines and D-erythro-sphingosine . Conversion from commercially available L-serine via Weinreb amide intermediates to amino ketones, followed by diastereoselective reduction, yields the natural erythro-(anti-) isomer with high selectivity [1]. Pre-deprotonation of the acidic N-H and O-H protons allows efficient conversion to amino ketones [2]. Fmoc-protected serine analogs lack the Boc/benzyl orthogonal protection scheme.

sphinganine sphingosine diastereoselective reduction

Optimal Procurement and Application Scenarios for Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS 115186-34-0) Based on Quantitative Evidence


Synthesis of Amino Ketones and Sphingolipid Scaffolds Requiring High Stereochemical Integrity

This compound is optimally deployed for direct conversion to chiral amino ketones via organometallic addition, circumventing the multi-step activation sequences required with carboxylic acid analogs [1]. Applications include synthesis of D-erythro-sphingosine and sphinganine scaffolds where diastereoselective reduction of the derived amino ketone yields the natural erythro-(anti-) isomer [2]. Pre-deprotonation of N-H and O-H protons enables efficient conversion to amino ketone intermediates in 3-step sequences from the Weinreb amide, representing a 33–40% reduction in synthetic steps compared to carboxylic acid-based approaches .

Multi-Component Passerini Reactions and Peptidomimetic Synthesis

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide participates directly in Passerini multi-component coupling reactions (MCRs) without prior activation [1]. This capability enables single-step generation of complex molecules containing both ester and amide functionalities with a new stereogenic center [1]. The orthogonal Boc/benzyl protection permits sequential deprotection strategies essential for constructing complex peptidomimetics and cyclic peptides where side-chain hydroxyl participation must be precisely controlled at specific synthetic stages [2].

Synthesis of Chiral Peptide Nucleic Acid Monomers for Antisense and Diagnostic Applications

This building block has been validated for the synthesis of new chiral type I peptide nucleic acid (PNA) monomers, achieving total yields of 36–53% [1][2]. PNA monomers incorporating serine-derived backbones are essential for developing sequence-specific antisense agents and molecular diagnostic probes. The documented yield range provides a reliable baseline for route planning and cost estimation, and the availability of ≥99% HPLC purity material from commercial sources ensures reproducibility in PNA oligomer synthesis .

Peptide Aldehyde and Hydroxamate Synthesis via Solid-Phase Linker Strategies

Weinreb amide-based linkers enable solid-phase synthesis of C-terminal peptide aldehydes via reduction without racemization [1]. Comparative studies show peptide hydroxamates are obtained in crude yields of 68–83% with initial purities ≥85%, whereas peptide aldehydes yield 16–53% with purities of 30–40% [2]. Procurement of pre-formed Boc-O-benzyl-L-serine N,O-dimethylhydroxamide eliminates the need for on-resin Weinreb amide formation, streamlining solid-phase workflows and improving overall process efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.